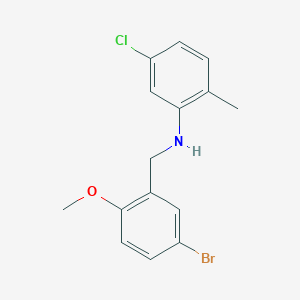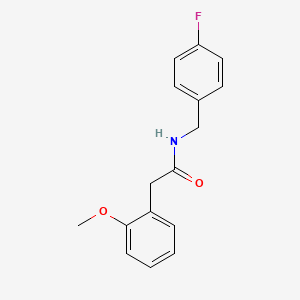![molecular formula C15H13BrN4O B5792019 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B5792019.png)
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole, also known as BMT-1, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. BMT-1 has been found to exhibit various biological activities, including anti-inflammatory, anticancer, and antifungal properties.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole is not fully understood. However, studies have suggested that 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole may exert its biological activities by modulating various signaling pathways. For example, 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been found to inhibit the activation of nuclear factor-kappaB, a transcription factor that plays a key role in the regulation of inflammation and immune responses. 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole can inhibit the growth of cancer cells and induce apoptosis. Additionally, 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation. In vivo studies have shown that 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole can reduce tumor growth in animal models of cancer and improve survival rates. 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has also been found to exhibit antifungal activity in animal models of fungal infections.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole in lab experiments is its potency and specificity. 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been found to exhibit potent biological activities at relatively low concentrations. Additionally, 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been shown to be selective in its activity, meaning that it does not affect other cellular processes. However, one of the limitations of using 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole in lab experiments is its low solubility in water, which can make it difficult to administer in certain assays.
Future Directions
There are several future directions for the study of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole. One area of research is the development of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole, which could lead to the identification of new targets for drug development. Additionally, the potential applications of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole in the treatment of other diseases, such as autoimmune disorders and neurodegenerative diseases, warrant further investigation.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole involves the reaction of 4-bromobenzyl bromide with 2-methylphenol in the presence of potassium carbonate and dimethylformamide to form the intermediate product, 4-bromophenyl-2-methylphenoxyacetic acid. This intermediate is then reacted with sodium azide in the presence of trifluoroacetic acid to obtain 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole. The overall yield of the synthesis process is approximately 40%.
Scientific Research Applications
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has also been shown to possess anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has been found to exhibit antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
properties
IUPAC Name |
1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-11-4-2-3-5-14(11)21-10-15-17-18-19-20(15)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCNSADFQDFDKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)



![{1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5791992.png)
![5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5791993.png)
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5792028.png)
![N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine](/img/structure/B5792035.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5792041.png)